Alox15-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

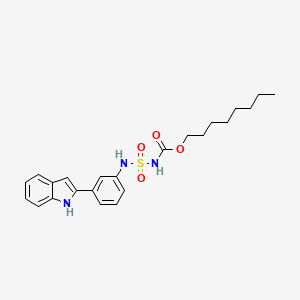

Molecular Formula |

C23H29N3O4S |

|---|---|

Molecular Weight |

443.6 g/mol |

IUPAC Name |

octyl N-[[3-(1H-indol-2-yl)phenyl]sulfamoyl]carbamate |

InChI |

InChI=1S/C23H29N3O4S/c1-2-3-4-5-6-9-15-30-23(27)26-31(28,29)25-20-13-10-12-18(16-20)22-17-19-11-7-8-14-21(19)24-22/h7-8,10-14,16-17,24-25H,2-6,9,15H2,1H3,(H,26,27) |

InChI Key |

LKGGPLHYSWLQPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)NS(=O)(=O)NC1=CC=CC(=C1)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

Alox15-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for Alox15-IN-2, a potent and selective allosteric inhibitor of Arachidonate 15-lipoxygenase (ALOX15). The information presented herein is synthesized from publicly available research, focusing on its biochemical activity, experimental validation, and the underlying molecular interactions.

Core Mechanism of Action

This compound, identified as compound 8a in the primary literature, functions as a potent, non-competitive, and allosteric inhibitor of the linoleate oxygenase activity of both rabbit and human ALOX15.[1] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct, previously uncharacterized allosteric site. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without directly competing with the substrate for the active site.

The allosteric nature of its inhibitory action presents a significant advantage in drug development, as it can offer higher selectivity and a reduced likelihood of off-target effects compared to orthosteric inhibitors.

Quantitative Inhibition Data

The inhibitory potency of this compound against ALOX15 has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | Substrate | IC50 (µM) | Reference |

| Rabbit ALOX15 | Linoleic Acid | 1.55 | [1] |

| Human ALOX15 | Linoleic Acid | 2.79 | [1] |

| Human ALOX15 | Arachidonic Acid | 2.79 | [1][2][3] |

Experimental Protocols

The following section details the key experimental methodologies used to characterize the inhibitory activity of this compound.

Recombinant ALOX15 Expression and Purification

-

Expression System: Human and rabbit ALOX15 are recombinantly expressed in Escherichia coli.

-

Purification: The expressed enzymes are purified using a combination of chromatographic techniques, typically involving affinity chromatography followed by ion-exchange chromatography to ensure high purity.

ALOX15 Enzyme Activity Assay

This assay is fundamental to determining the inhibitory potency of compounds like this compound.

-

Principle: The assay measures the enzymatic conversion of a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid) into its corresponding hydroperoxy derivative. This conversion leads to an increase in absorbance at a specific wavelength (typically 234 nm), which can be monitored spectrophotometrically.

-

Reagents:

-

Purified recombinant human or rabbit ALOX15

-

Substrate: Linoleic acid or Arachidonic acid

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

-

Procedure:

-

A reaction mixture containing the reaction buffer and the substrate is prepared.

-

This compound, at varying concentrations, is added to the reaction mixture and pre-incubated with the enzyme for a defined period.

-

The enzymatic reaction is initiated by the addition of the purified ALOX15 enzyme.

-

The change in absorbance at 234 nm is monitored over time using a spectrophotometer.

-

The initial reaction rates are calculated from the linear portion of the absorbance curve.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling and Mechanistic Pathways

Caption: Allosteric inhibition of ALOX15 by this compound.

Experimental Workflow

Caption: General workflow for determining the IC50 of this compound.

Downstream Signaling Implications

ALOX15 is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of various bioactive lipid mediators. These mediators are involved in a range of physiological and pathological processes, including inflammation. By inhibiting ALOX15, this compound can modulate these downstream signaling pathways.

Inhibition of ALOX15 is expected to decrease the production of pro-inflammatory lipid mediators, thereby potentially exerting anti-inflammatory effects. The specific impact of this compound on cellular signaling cascades is an active area of research.

References

Alox15-IN-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alox15-IN-2, also identified as compound 8a, has emerged as a potent inhibitor of arachidonate 15-lipoxygenase (ALOX15), a key enzyme implicated in various physiological and pathological processes, including inflammation and ferroptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals working on the modulation of the ALOX15 pathway for therapeutic intervention. This document details the synthetic route, summarizes its inhibitory activity, and explores the broader context of ALOX15 signaling.

Discovery of this compound

This compound was identified as a potent inhibitor of both rabbit and human ALOX15. The discovery of this compound, designated as compound 8a in the original research, was part of a broader effort to identify novel chemical scaffolds for ALOX15 inhibition.

High-Throughput Screening Workflow

The discovery of novel ALOX15 inhibitors often begins with a high-throughput screening (HTS) campaign to identify initial hits from large compound libraries. A generalized workflow for such a screening process is outlined below.

Synthesis of this compound

The chemical name for this compound is N-(2-(3-((tert-butylsulfonyl)methyl)phenoxy)ethyl)-5-methoxy-1H-indole-3-carboxamide. The synthesis of this molecule involves a multi-step process. While the exact, detailed protocol from the original publication is not publicly available, a plausible synthetic route can be devised based on its chemical structure, involving the synthesis of key intermediates followed by their coupling.

Disclaimer: The following is a proposed synthetic scheme and has not been experimentally verified.

Proposed Synthetic Scheme

The synthesis can be conceptually divided into the preparation of two key fragments: the indole-3-carboxamide moiety and the phenoxyethyl amine side chain, followed by their amide coupling.

-

Step 1: Synthesis of the Indole-3-carboxylic Acid Moiety. This would likely start from a commercially available 5-methoxyindole, which is then carboxylated at the 3-position.

-

Step 2: Synthesis of the Phenoxyethyl Amine Side Chain. This would involve the synthesis of 3-((tert-butylsulfonyl)methyl)phenol, followed by etherification with a protected 2-aminoethanol derivative.

-

Step 3: Amide Coupling and Deprotection. The final step would be the coupling of the indole-3-carboxylic acid with the phenoxyethyl amine, followed by any necessary deprotection steps.

Biological Activity and Data Presentation

This compound is a potent inhibitor of ALOX15. The available quantitative data is summarized in the table below.

| Compound | Target | Substrate | IC50 (µM) |

| This compound (compound 8a) | Rabbit ALOX15 | Linoleic Acid | 1.55 |

| Human ALOX15 | Arachidonic Acid | 2.79 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for key assays relevant to the characterization of ALOX15 inhibitors.

ALOX15 Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of ALOX15 by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate, which results in an increase in absorbance at 234 nm.

Materials:

-

Purified ALOX15 enzyme

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Substrate solution (e.g., Linoleic acid or Arachidonic acid in ethanol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 234 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed volume of the ALOX15 enzyme solution to each well.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Incubate the plate at a specified temperature for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 234 nm over time using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

ALOX15 Signaling Pathways

ALOX15 plays a significant role in various cellular processes, most notably in ferroptosis and inflammation. This compound, by inhibiting ALOX15, is expected to modulate these pathways.

ALOX15 in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. ALOX15 is a key enzyme in this process, as it directly oxygenates polyunsaturated fatty acids (PUFAs) in cell membranes, leading to the accumulation of lipid hydroperoxides and subsequent cell death.

ALOX15 in Inflammation

ALOX15 is also a critical player in inflammatory signaling. It can produce both pro-inflammatory and anti-inflammatory lipid mediators, depending on the cellular context and substrate. For instance, ALOX15 can generate lipoxins and resolvins, which are specialized pro-resolving mediators that actively dampen inflammation. Conversely, other ALOX15 products can contribute to pro-inflammatory responses.

Conclusion

This compound is a valuable tool compound for studying the biological roles of ALOX15. Its potency and selectivity make it a suitable probe for investigating the involvement of ALOX15 in various diseases, including those driven by inflammation and ferroptosis. Further research is warranted to fully elucidate its therapeutic potential and to develop more potent and specific analogs for clinical applications. This guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration into this promising area of research.

Alox15-IN-2: A Selective Inhibitor of Arachidonate 15-Lipoxygenase (ALOX15)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific inhibitor Alox15-IN-2 is limited. This guide provides a comprehensive overview of its known inhibitory activity and the broader context of ALOX15 inhibition. The experimental protocols detailed below are generalized methodologies for assessing ALOX15 activity and inhibition and are not specific to this compound.

Introduction

Arachidonate 15-lipoxygenase (ALOX15) is a lipid-peroxidizing enzyme that plays a crucial role in various physiological and pathological processes. It catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid mediators. These products are implicated in the regulation of inflammation, cell proliferation, and ferroptosis, a form of iron-dependent programmed cell death. The involvement of ALOX15 in conditions like cancer, inflammatory disorders, and neurodegenerative diseases has positioned it as a significant therapeutic target. This compound has emerged as a potent inhibitor of this enzyme, offering a valuable tool for studying its biological functions and for potential therapeutic development.

This compound: Known Inhibitory Activity

This compound has been identified as a potent inhibitor of both rabbit and human ALOX15. The available quantitative data on its inhibitory activity is summarized below.

| Inhibitor | Target Enzyme | Substrate | IC50 (µM) | Reference |

| This compound | Rabbit ALOX15 | Linoleic Acid | 1.55 | [1][2] |

| This compound | Human ALOX15 | Linoleic Acid / Arachidonic Acid | 2.79 | [1][2] |

Note: There is currently no publicly available data on the selectivity of this compound against other lipoxygenase isoforms (e.g., ALOX5, ALOX12) or cyclooxygenase (COX) enzymes.

ALOX15 Signaling Pathways

ALOX15 is a key enzyme in several signaling pathways, most notably in the regulation of ferroptosis and inflammation.

ALOX15 in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. ALOX15 can initiate this process by directly oxygenating polyunsaturated fatty acids within cell membranes, leading to the accumulation of lipid hydroperoxides and subsequent cell death.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing ALOX15 activity and inhibition. These are intended as a guide and may require optimization for specific experimental conditions.

In Vitro ALOX15 Inhibition Assay

This protocol describes a common method for measuring the inhibitory effect of a compound on ALOX15 activity using a spectrophotometric assay.

Materials:

-

Recombinant human or rabbit ALOX15

-

Linoleic acid or arachidonic acid (substrate)

-

Borate buffer (0.1 M, pH 9.0)

-

Inhibitor stock solution (e.g., this compound in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 234 nm

Procedure:

-

Prepare a reaction mixture containing borate buffer and the ALOX15 enzyme in each well of the microplate.

-

Add varying concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) to the wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Immediately measure the increase in absorbance at 234 nm over time. This absorbance change corresponds to the formation of the conjugated diene hydroperoxide product.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Assay for Lipid Peroxidation

This protocol outlines a method to assess the effect of an ALOX15 inhibitor on lipid peroxidation in a cellular context using a fluorescent dye.

Materials:

-

Cell line expressing ALOX15 (e.g., HT-22 neuronal cells)

-

Cell culture medium and supplements

-

Ferroptosis-inducing agent (e.g., RSL3 or erastin)

-

This compound

-

Lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

-

Induce ferroptosis by adding a ferroptosis-inducing agent (e.g., RSL3).

-

At the end of the treatment period, wash the cells with PBS.

-

Load the cells with the lipid peroxidation sensor dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence of the cells using a fluorescence microscope or flow cytometer. An increase in the green fluorescence of C11-BODIPY indicates lipid peroxidation.

-

Quantify the fluorescence intensity to determine the effect of this compound on lipid peroxidation.

Conclusion

This compound is a valuable research tool for investigating the roles of ALOX15 in health and disease. Its potency against both rabbit and human ALOX15 makes it suitable for a range of in vitro studies. However, the lack of comprehensive selectivity data necessitates careful interpretation of results, and further characterization of its off-target effects is warranted. The generalized protocols provided in this guide offer a starting point for researchers to design and implement experiments aimed at further elucidating the biological functions of ALOX15 and the therapeutic potential of its inhibitors. As research in this field progresses, a more detailed understanding of the pharmacological profile of this compound is anticipated.

References

The Structure-Activity Relationship of Alox15 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonate 15-lipoxygenase (Alox15), an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic and linoleic acid, is a critical player in a variety of physiological and pathological processes.[1][2] Its metabolites are implicated in inflammation, oxidative stress, and ferroptosis, making Alox15 a compelling target for therapeutic intervention in diseases such as atherosclerosis, diabetes, neurodegenerative disorders, and certain cancers.[3][4][5] The development of potent and selective Alox15 inhibitors is a key focus in medicinal chemistry.[6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of several classes of Alox15 inhibitors, details key experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Core Scaffold Analysis and Structure-Activity Relationships

The exploration of Alox15 inhibitors has led to the identification of several promising chemical scaffolds. Understanding the SAR for these scaffolds is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Imidazole-Based Inhibitors of 15-LOX-2 (ALOX15B)

A notable class of inhibitors for the human epithelial isoform, 15-lipoxygenase-2 (h15-LOX-2 or ALOX15B), features a central imidazole ring.[3] These compounds are structurally distinct from previous inhibitors and exhibit significant potency.[3] The core scaffold consists of an imidazole ring substituted at the 1-position with a phenyl moiety and at the 2-position with a benzylthio moiety.[3]

A limited SAR study on this series focused on modifications at the para-position of the benzylthio group, revealing the influence of electronic and steric factors on inhibitory activity.[3]

Table 1: SAR of Imidazole-Based h15-LOX-2 Inhibitors

| Compound ID | para-Substituent on Benzylthio Moiety | Rationale for Modification |

| MLS000327069 | Trifluoromethyl (-CF3) | Investigating the effect of a strong electron-withdrawing group. |

| MLS000327186 | Bromo (-Br) | Exploring the impact of a halogen with both steric bulk and electronegativity. |

| MLS000327206 | (Substituent not specified in snippet) | Further exploration of steric and electronic effects at this position. |

Quantitative activity data (e.g., IC50 values) for these specific analogs were not available in the provided search results, but the study highlighted the importance of substitution at this position for activity. These inhibitors were found to be highly selective, with a 50-fold greater selectivity for ALOX15B over ALOX5, ALOX12, ALOX15, COX-1, and COX-2.[7]

Natural Product Inhibitors of 15-LOX

Virtual screening of compounds from Chinese herbal medicine has identified several natural products as potent 15-LOX inhibitors.[8] Licochalcone B and eriodictyol, in particular, have been confirmed as inhibitors of the 15-LOX enzyme.[8]

Table 2: Activity of Natural Product 15-LOX Inhibitors

| Compound | IC50 (µM) |

| Licochalcone B | 9.67[8] |

| Eriodictyol | 18.99[8] |

Molecular dynamics and binding free energy analysis suggest that these compounds interact with key amino acid residues in the 15-LOX active site, including Thr412, Arg415, Val420, Thr429, Ile602, and Trp606.[8]

Virtually Screened h15-LOX-2 Inhibitors

A virtual screening campaign utilizing shape-based matching and docking identified a series of novel h15-LOX-2 inhibitors.[9] These compounds primarily engage with the highly lipophilic active site of the enzyme through hydrophobic interactions.[9] Key residues forming this hydrophobic cavity include Ala-188, Leu-374, Ile-412, Leu-415, Leu-420, Ala-416, Val-426, Leu-605, Ala-606, Leu-609, and Leu-610.[9]

Table 3: Activity of Virtually Screened h15-LOX-2 Inhibitors

| Compound ID | IC50 (µM) |

| Compound 10 | 26.9 ± 1.0[9] |

| Compound 13 | 25.0 ± 1.1[9] |

Several other compounds in this series showed inhibitory activity but their IC50 values could not be determined due to limited solubility.[9] This highlights the critical importance of physicochemical properties in drug design.

Signaling Pathways and Experimental Workflows

Alox15 Signaling Pathway

Alox15 enzymes metabolize polyunsaturated fatty acids to generate bioactive lipid mediators that can have both pro-inflammatory and pro-resolving effects.[1][5] The specific products and their downstream effects depend on the substrate and the cellular context.

Caption: Alox15 metabolizes PUFAs to produce mediators with dual roles in inflammation.

Experimental Workflow for Alox15 Inhibitor SAR Studies

The discovery and optimization of Alox15 inhibitors typically follow a structured workflow, beginning with hit identification and progressing through comprehensive characterization.

References

- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Arachidonic Acid 15-Lipoxygenase Inhibitors Based on the Bayesian Classifier Model and Computer-Aided High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Alox15 Inhibitor Research [cidopark.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of natural 15-LOX small molecule inhibitors from Chinese herbal medicine using virtual Screening, biological evaluation and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Alox15 as a Validated Target in Ferroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the validation of Arachidonate 15-Lipoxygenase (Alox15) as a therapeutic target in ferroptosis. Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been implicated in a growing number of pathologies, making the identification of key regulators like Alox15 a critical area of research for drug development. This document summarizes the key findings, presents quantitative data from relevant studies, details experimental protocols for target validation, and provides visual representations of the associated signaling pathways.

Core Concepts in Alox15-Mediated Ferroptosis

Alox15 is a lipid-peroxidizing enzyme that plays a crucial role in the execution phase of ferroptosis. Its primary function in this context is the oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to the accumulation of lipid hydroperoxides and subsequent cell death. The validation of Alox15 as a ferroptosis target stems from consistent observations across multiple disease models where its expression is upregulated and its inhibition, either genetically or pharmacologically, confers protection against ferroptotic cell death.

Quantitative Data on Alox15 Target Validation

The following tables summarize key quantitative data from studies validating Alox15 as a target in ferroptosis. These data highlight the effects of Alox15 modulation on markers of ferroptosis and cell viability in various experimental models.

| Model System | Intervention | Key Biomarker | Observed Effect | Reference |

| Myocardial Ischemia-Reperfusion (Mouse Model) | Myocardial-specific knockout of Alox15 | Cardiac function | Alleviated I/R injury and restored cardiac function | [1] |

| Cardiomyocytes (in vitro) | Overexpression of Alox15 | GPX4 expression | Aggravated the decrease in GPX4 expression caused by Hypoxia/Reoxygenation | [1] |

| Cardiomyocytes (in vitro) | ML351 (Alox15 inhibitor) | Cell viability (RSL3-induced ferroptosis) | Reversed the decrease in cell viability | [1] |

| Allergic Airway Inflammation (Mouse Model) | HDM/LPS-induced | Alox15 expression | Upregulation of Alox15 | [2] |

| 16HBE cells (in vitro) | Silencing of Alox15 | HDM/LPS-induced ferroptosis | Markedly decreased ferroptosis | [2] |

| Skeletal Muscle Contusion (Rat Model) | SAT1 knockdown | Alox15 expression | Significantly inhibited Alox15 expression | [3] |

| Cerebral Ischemia-Reperfusion (Mouse and cell models) | Silencing of Alox15 | GPX4 expression | Upregulated GPX4 expression | [4] |

| Doxorubicin-Induced Cardiotoxicity (Mouse and H9C2 cells) | Inhibition or silencing of Alox15 | Lipid peroxidation and ferroptosis | Ameliorated lipid peroxidation and ferroptosis | [5] |

| Hepatic Stellate Cells (in vitro) | Dihydrotanshinone I (DHI) | Alox15 expression | Elevation of Alox15 | [6] |

| Hepatic Stellate Cells (in vitro) | Loss of Alox15 | DHI-induced ferroptosis | Inhibited DHI-induced ferroptosis | [6] |

Signaling Pathways Involving Alox15 in Ferroptosis

The following diagrams illustrate the key signaling pathways where Alox15 has been implicated in the induction of ferroptosis.

Experimental Protocols for Alox15 Target Validation in Ferroptosis

The following are generalized protocols for key experiments used to validate Alox15 as a target in ferroptosis. These should be adapted based on the specific cell type or animal model.

Induction of Ferroptosis in vitro

Objective: To induce ferroptosis in a cell culture model to test the efficacy of Alox15 inhibition.

Materials:

-

Cell line of interest (e.g., HT1080, BJeLR, or primary cells)

-

Cell culture medium and supplements

-

Ferroptosis inducers: Erastin or RSL3

-

Alox15 inhibitor (e.g., this compound, ML351)

-

Ferroptosis inhibitor (positive control, e.g., Ferrostatin-1)

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo, MTT)

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with the Alox15 inhibitor or Ferrostatin-1 at various concentrations for 1-2 hours.

-

Induce ferroptosis by adding Erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM) to the appropriate wells. Include vehicle-treated wells as a negative control.

-

Incubate the plate for a time course determined by the cell line's sensitivity to the inducer (typically 12-24 hours).

-

Measure cell viability using a standard assay according to the manufacturer's instructions.

Measurement of Lipid Peroxidation

Objective: To quantify the extent of lipid peroxidation, a key hallmark of ferroptosis, following Alox15 modulation.

Materials:

-

Cells treated as described in Protocol 1

-

Lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591)

-

Flow cytometer or fluorescence microscope

-

Phosphate-buffered saline (PBS)

Protocol:

-

Following treatment with the ferroptosis inducer and Alox15 inhibitor, harvest the cells.

-

Wash the cells with PBS.

-

Stain the cells with C11-BODIPY 581/591 (e.g., 2 µM) for 30 minutes at 37°C, protected from light.

-

Wash the cells again with PBS.

-

Analyze the cells by flow cytometry or visualize them using a fluorescence microscope. A shift in the fluorescence emission from red to green indicates lipid peroxidation.

Western Blot Analysis of Alox15 and GPX4

Objective: To determine the protein expression levels of Alox15 and the key ferroptosis regulator, GPX4.

Materials:

-

Cell lysates from treated cells

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Alox15, GPX4, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated cells and determine the protein concentration of each sample.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Model of Alox15 Target Validation

Objective: To assess the therapeutic potential of Alox15 inhibition in a relevant animal model of a disease where ferroptosis is implicated.

Materials:

-

Animal model (e.g., mouse model of ischemia-reperfusion injury)

-

Alox15 inhibitor formulated for in vivo use

-

Vehicle control

-

Surgical and animal handling equipment

-

Methods for assessing disease-specific outcomes (e.g., infarct size measurement, functional assessments)

-

Tissue collection and processing reagents for histology and molecular analysis

Protocol:

-

Acclimate the animals to the experimental conditions.

-

Administer the Alox15 inhibitor or vehicle to the animals according to the desired dosing regimen and route of administration.

-

Induce the disease pathology (e.g., ligate the left anterior descending coronary artery for a myocardial infarction model).

-

At a predetermined endpoint, assess the relevant physiological and behavioral outcomes.

-

Euthanize the animals and collect tissues of interest.

-

Perform histological analysis (e.g., H&E staining, TUNEL staining for cell death) and molecular analysis (e.g., Western blot for Alox15 and ferroptosis markers, lipid peroxidation assays on tissue homogenates).

Conclusion

The body of evidence strongly supports the role of Alox15 as a critical mediator of ferroptosis in a variety of pathological conditions. The upregulation of Alox15 in diseased tissues and the protective effects observed upon its inhibition provide a solid foundation for its validation as a therapeutic target. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting Alox15 in ferroptosis-driven diseases. Future work should continue to explore the nuances of Alox15 regulation and the development of potent and specific inhibitors for clinical translation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Identifying ALOX15-initiated lipid peroxidation increases susceptibility to ferroptosis in asthma epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAT1/ALOX15 Signaling Pathway Is Involved in Ferroptosis After Skeletal Muscle Contusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ALOX15 Modulates Ferroptosis via the Reactive Oxygen Species-Mediated MAPK Pathway in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ALOX15-Driven Ferroptosis: The key target in Dihydrotanshinone I's epigenetic Battle in hepatic stellate cells against liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of Alox15-IN-2 in Lipid Peroxidation

This technical guide provides a comprehensive overview of the role of Arachidonate 15-lipoxygenase (Alox15) in lipid peroxidation and the utility of this compound as a specific inhibitor for studying and potentially modulating this process. The guide delves into the molecular mechanisms, signaling pathways, experimental methodologies, and quantitative data related to Alox15-mediated lipid peroxidation and its inhibition.

Introduction: Alox15 and the Genesis of Lipid Peroxidation

Arachidonate 15-lipoxygenase (Alox15) is a member of the lipoxygenase family of non-heme iron-containing dioxygenases.[1][2][3] These enzymes play a crucial role in cellular physiology and pathology by catalyzing the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) such as linoleic acid (LA) and arachidonic acid (AA).[1][4] This enzymatic action is a primary route for the initiation of lipid peroxidation, a chain reaction of oxidative degradation of lipids. Lipid peroxidation leads to the formation of lipid hydroperoxides and other reactive species, which can damage cellular components and trigger specific cell death pathways, most notably ferroptosis.[1][5][6]

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][6][7] Alox15 has been identified as a key player in promoting ferroptosis by generating the initial lipid hydroperoxides in cellular membranes.[1][8][9] Consequently, inhibitors of Alox15 are invaluable tools for dissecting the mechanisms of lipid peroxidation and ferroptosis, and they hold therapeutic potential for diseases driven by these processes.

This compound is a potent and specific inhibitor of Alox15, targeting its linoleate oxygenase activity.[10] This guide will explore the function of Alox15, its role in signaling pathways leading to lipid peroxidation, and how this compound can be employed to investigate and inhibit these phenomena.

The Biochemical Role of Alox15 in Initiating Lipid Peroxidation

Alox15 catalyzes the dioxygenation of PUFAs at specific carbon atoms. In humans, Alox15 predominantly converts arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and, to a lesser extent, 12(S)-HpETE.[11][12] Linoleic acid is metabolized to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE).[4] These lipid hydroperoxides (LOOH) are the primary products of Alox15 activity and serve as the seeds for the propagation of lipid peroxidation.

The process unfolds as follows:

-

Enzymatic Initiation : Alox15 abstracts a hydrogen atom from a PUFA, leading to the formation of a fatty acid radical.

-

Oxygen Insertion : Molecular oxygen is inserted into the fatty acid radical, forming a peroxyl radical.

-

Hydroperoxide Formation : The peroxyl radical abstracts a hydrogen atom from another molecule, resulting in the formation of a lipid hydroperoxide (LOOH) and a new radical, thus propagating the chain reaction.

These Alox15-generated hydroperoxides can be further metabolized or can decompose in the presence of iron to generate highly reactive lipid alkoxyl and peroxyl radicals, which drive the non-enzymatic phase of lipid peroxidation, leading to widespread membrane damage and cellular dysfunction.

This compound: A Potent Chemical Probe for Alox15 Activity

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of Alox15. Its primary utility lies in its ability to block the initial, rate-limiting step of Alox15-mediated lipid peroxidation.

Quantitative Data on this compound Inhibition

The potency of this compound has been quantified through IC50 measurements, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme Ortholog | Substrate | IC50 (µM) |

| Rabbit Alox15 | Linoleic Acid | 1.55 |

| Human Alox15 | Arachidonic Acid | 2.79 |

| Table 1: Inhibitory potency of this compound against Alox15 orthologs. Data sourced from MedchemExpress.[10] |

Effects of Alox15 Inhibition on Cellular Processes

Inhibition of Alox15 by specific inhibitors has been shown to have significant protective effects against oxidative stress and ferroptotic cell death in various experimental models. While specific quantitative data for this compound is emerging, studies using other well-characterized Alox15 inhibitors provide a strong indication of its expected effects.

| Inhibitor | Cell/Model System | Effect | Reference |

| PD146176 | Human Spermatozoa | Attenuated ROS production, lipid peroxidation, and 4HNE generation. | [5] |

| ML351 | Cardiomyocytes | Reversed RSL3-induced decrease in cell viability. | [13] |

| Alox15 Silencing | HT1080 Cancer Cells | Significantly decreased erastin- and RSL3-induced ferroptotic cell death. | [1][8][14] |

| Alox15 Inhibition | Doxorubicin-treated H9C2 cells | Ameliorated lipid peroxidation and ferroptosis. | [6] |

| Table 2: Representative effects of Alox15 inhibition on markers of lipid peroxidation and cell viability. |

Signaling Pathways Involving Alox15-Mediated Lipid Peroxidation

Alox15 is implicated in several signaling cascades that culminate in lipid peroxidation and subsequent cellular responses, including ferroptosis and inflammation.

The Central Role of Alox15 in the Ferroptosis Pathway

Ferroptosis is critically dependent on the accumulation of lipid peroxides. The canonical pathway involves the failure of the glutathione peroxidase 4 (GPX4) antioxidant system, which is responsible for detoxifying lipid hydroperoxides. Alox15 acts as a key initiator in this pathway by providing the initial lipid hydroperoxide substrates that overwhelm the GPX4 system, especially when it is compromised by ferroptosis-inducing agents like erastin or RSL3.[1][4] By inhibiting Alox15, this compound effectively cuts off the supply of these initiating molecules, thereby preventing the execution of ferroptosis.[4]

Alox15, Reactive Oxygen Species, and the MAPK Signaling Pathway

Recent studies have uncovered a link between Alox15, ROS, and the mitogen-activated protein kinase (MAPK) signaling pathway in the context of ferroptosis.[6] Alox15 activity can lead to an increase in cellular ROS levels, which in turn can activate MAPK signaling cascades (e.g., p38, JNK, ERK).[6][12] The activation of these pathways can further contribute to the cellular damage and death observed during ferroptosis. This compound, by blocking the initial enzymatic activity of Alox15, can prevent the ROS-mediated activation of this downstream signaling pathway.

Experimental Protocols for Studying this compound Effects

To facilitate research in this area, detailed protocols for key experiments are provided below.

Protocol for Cell Viability Assay

This protocol is designed to assess the protective effect of this compound against ferroptosis-induced cell death.

-

Cell Culture : Plate cells (e.g., HT1080 or H9C2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Pre-treatment : Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Induction of Ferroptosis : Add a ferroptosis inducer, such as RSL3 (e.g., 1 µM) or erastin (e.g., 10 µM), to the appropriate wells. Include control wells with vehicle only, this compound only, and inducer only.

-

Incubation : Incubate the plate for a predetermined time (e.g., 12-24 hours) at 37°C and 5% CO2.

-

Viability Measurement : Measure cell viability using a standard method such as the MTT assay or a commercial kit like CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis : Normalize the viability of treated cells to the vehicle-treated control cells and plot the results to determine the dose-dependent protective effect of this compound.

Protocol for Measurement of Lipid Peroxidation

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to quantify lipid peroxidation.

-

Cell Culture and Treatment : Culture and treat cells with this compound and a ferroptosis inducer as described in the cell viability protocol.

-

Probe Loading : Two hours before the end of the treatment period, add C11-BODIPY™ 581/591 (e.g., at a final concentration of 2 µM) to the cell culture medium and incubate at 37°C.

-

Cell Harvesting : Gently wash the cells with PBS and harvest them by trypsinization.

-

Flow Cytometry : Resuspend the cells in PBS and analyze them immediately using a flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

-

Data Analysis : Quantify the level of lipid peroxidation by measuring the increase in green fluorescence intensity. Compare the fluorescence in cells treated with the ferroptosis inducer with and without this compound.

Protocol for Ex Vivo Alox15 Activity Assay

This protocol is adapted from studies on mouse models and can be used to measure Alox15 activity in tissue homogenates.[15][16]

-

Tissue Preparation : Homogenize fresh or frozen tissue (e.g., peritoneal macrophages, spleen) in cold PBS.[15]

-

Centrifugation : Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to obtain a clear supernatant.

-

Enzyme Reaction : Incubate a defined amount of the supernatant with arachidonic acid (e.g., 100 µM) in PBS at 37°C for 10-20 minutes.

-

Reaction Termination and Extraction : Stop the reaction by adding an organic solvent (e.g., methanol) and an internal standard. Extract the lipid products using solid-phase extraction columns.

-

RP-HPLC Analysis : Analyze the extracted products by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify the Alox15 products (e.g., 15-HETE and 12-HETE).[16]

-

Data Analysis : Calculate the amount of product formed per unit of time and protein to determine the specific activity of Alox15. Compare the activity in samples from different experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based model of ferroptosis.

Conclusion and Future Directions

Alox15 plays a well-documented and critical role in the initiation of lipid peroxidation, a process central to oxidative stress and ferroptotic cell death. The development of potent and specific inhibitors, such as this compound, provides the scientific community with essential tools to probe the intricate details of these pathways. The data and protocols presented in this guide highlight the utility of this compound in elucidating the function of Alox15 and its downstream consequences.

For drug development professionals, the targeted inhibition of Alox15 represents a promising therapeutic strategy for a range of pathologies where lipid peroxidation is a key driver, including neurodegenerative diseases, cardiovascular conditions, and certain types of cancer. Future research should focus on further characterizing the in vivo efficacy and safety profile of this compound and similar compounds, with the ultimate goal of translating these findings into novel therapies for human diseases.

References

- 1. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by erastin and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of arachidonate 15-lipoxygenase protects human spermatozoa against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ALOX15 Modulates Ferroptosis via the Reactive Oxygen Species-Mediated MAPK Pathway in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peerj.com [peerj.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ALOX15 - Wikipedia [en.wikipedia.org]

- 12. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Functional humanization of 15-lipoxygenase-1 (Alox15) protects mice from dextran sodium sulfate induced intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Male Knock-in Mice Expressing an Arachidonic Acid Lipoxygenase 15B (Alox15B) with Humanized Reaction Specificity Are Prematurely Growth Arrested When Aging - PMC [pmc.ncbi.nlm.nih.gov]

Probing Inflammatory Pathways: A Technical Guide to the Application of Alox15 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonate 15-lipoxygenase (Alox15), an enzyme central to the metabolism of polyunsaturated fatty acids, has emerged as a critical regulator in a spectrum of inflammatory diseases. Its enzymatic activity yields a variety of bioactive lipid mediators, including hydroxyeicosatetraenoic acids (HETEs) and specialized pro-resolving mediators (SPMs) like lipoxins and resolvins. The dual nature of Alox15's products, which can be both pro- and anti-inflammatory depending on the context, makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the investigation of Alox15 in inflammatory models, with a focus on the application of selective inhibitors to dissect its role in pathological processes. Due to the limited public information on a specific inhibitor designated "Alox15-IN-2," this guide will focus on well-characterized inhibitors, such as ML351 and PD146176, as illustrative examples for designing and interpreting studies in this field.

Alox15 Signaling in Inflammation

Alox15 exerts its influence on inflammatory cascades through multiple signaling pathways. Its products can modulate the activity of key transcription factors such as NF-κB and STAT3, which are pivotal in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] Furthermore, Alox15-derived lipids can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are known to regulate inflammation.[2] The balance between the production of pro-inflammatory leukotrienes and pro-resolving lipoxins and resolvins is a critical determinant of the inflammatory outcome.[2] Inhibition of Alox15 can therefore shift this balance, offering a strategy to dampen excessive inflammation.

Quantitative Data on Alox15 Inhibitors

The following tables summarize key quantitative data for the selective Alox15 inhibitors ML351 and PD146176, derived from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Alox15 Inhibitors

| Inhibitor | Assay System | Target | IC50 | Reference |

| ML351 | Enzyme Assay | Human 15-LOX-1 | 200 nM | [3] |

| PD146176 | Enzyme Assay | Rabbit 12/15-LOX | 810 nM | [4] |

Table 2: In Vivo and Ex Vivo Effects of Alox15 Inhibitors

| Inhibitor | Model System | Dose/Concentration | Effect | Reference |

| ML351 | Non-obese diabetic (NOD) mice | 24 mg/kg, i.p., daily for 2 weeks | Improved glycemic control and reduced insulitis | [3] |

| ML351 | Mouse islets (in vitro) | 10-50 µM | Protected against cytokine-induced dysfunction | [1] |

| PD146176 | Human myogenic cells (in vitro) | 10-20 µM | Impaired cell differentiation | [5] |

| PD146176 | Human endothelial cells (in vitro) | 20 µM | Stimulated total LOX and COX products, reduced CYP products | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of studies involving Alox15 inhibitors. Below are representative protocols for in vivo and in vitro experiments.

In Vivo Model: Streptozotocin (STZ)-Induced Type 1 Diabetes in Mice

This model is used to investigate the role of Alox15 in the inflammatory processes leading to beta-cell destruction.

Protocol:

-

Animal Model: Utilize male C57BL/6J mice, 8-10 weeks old.

-

Grouping: Randomly assign mice to a vehicle control group and an ML351 treatment group.

-

Diabetes Induction: Administer multiple low doses of STZ (e.g., 40 mg/kg) intraperitoneally (i.p.) for five consecutive days to induce insulitis and beta-cell damage.

-

Inhibitor Administration: Concurrently with STZ administration, begin daily i.p. injections of ML351 (e.g., 24 mg/kg) or vehicle.[3]

-

Monitoring: Monitor blood glucose levels and body weight regularly.

-

Outcome Measures: Assess beta-cell mass by insulin staining, quantify oxidative stress markers (e.g., nuclear Nrf2), and evaluate the infiltration of inflammatory cells (e.g., macrophages) in the islets.[7]

In Vitro Model: Cytokine-Induced Islet Dysfunction

This model allows for the direct investigation of the protective effects of Alox15 inhibitors on pancreatic islets under inflammatory stress.

Protocol:

-

Islet Isolation: Isolate pancreatic islets from mice or humans using standard collagenase digestion methods.

-

Cell Culture: Culture the isolated islets in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Pre-incubate islets with the Alox15 inhibitor (e.g., ML351 at 10-50 µM) for a specified period (e.g., 1-2 hours) before stimulating with a cocktail of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, and IFN-γ).[1]

-

Functional Assays:

-

Glucose-Stimulated Insulin Secretion (GSIS): Assess islet function by measuring insulin secretion in response to low and high glucose concentrations.[3]

-

Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using fluorescent probes (e.g., DCF-DA).[1]

-

Cell Viability/Apoptosis: Evaluate cell death using assays such as TUNEL or caspase activity assays.

-

-

Molecular Analysis: Analyze changes in gene and protein expression of key inflammatory and stress-response markers.

Conclusion

The investigation of Alox15 in inflammatory models through the use of selective inhibitors is a rapidly evolving field with significant therapeutic potential. While the originally requested "this compound" remains elusive in the public domain, well-documented inhibitors like ML351 and PD146176 provide valuable tools to probe the intricate roles of Alox15 in inflammation. The data and protocols presented in this guide offer a framework for researchers to design and execute robust experiments aimed at understanding and ultimately targeting the Alox15 pathway in a variety of inflammatory disorders. Careful consideration of inhibitor selectivity, experimental model relevance, and a multi-faceted analytical approach will be paramount to advancing our knowledge and developing novel anti-inflammatory therapies.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PD146176 affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Alox15-IN-2: A Technical Guide for Investigating Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonate 15-lipoxygenase (Alox15), also known as 12/15-lipoxygenase (12/15-LOX), is a lipid-peroxidizing enzyme implicated in the pathophysiology of a range of human diseases, including neurodegenerative disorders.[1] Alox15 catalyzes the oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid (LA) and arachidonic acid (AA), to generate bioactive lipid mediators.[2] This enzymatic activity is a critical driver of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, which is increasingly recognized as a key mechanism in neuronal cell death associated with Alzheimer's disease, Parkinson's disease, and stroke.[3][4]

Alox15-IN-2 is a potent and selective inhibitor of Alox15, offering a valuable chemical tool to probe the role of this enzyme in the progression of neurodegenerative diseases. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in research settings.

This compound: A Potent Inhibitor of Alox15

This compound is a small molecule inhibitor that targets the linoleate oxygenase activity of Alox15.[2] Its inhibitory effects have been quantified against both rabbit and human Alox15 orthologs.

Quantitative Data: Inhibitory Activity of this compound

| Target | Substrate | IC50 (μM) | Reference |

| Rabbit Alox15 | Linoleic Acid (LA) | 1.55 | [2] |

| Human Alox15 | Arachidonic Acid (AA) | 2.79 | [2] |

Table 1: Summary of this compound Inhibitory Potency. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against Alox15 from different species and with different substrates.

Alox15 Signaling in Neurodegeneration: The Ferroptosis Pathway

Alox15 plays a central role in the execution of ferroptosis in neuronal cells. The signaling cascade initiated by Alox15 activation leads to lipid peroxidation and, ultimately, cell death. Understanding this pathway is crucial for designing experiments to investigate the therapeutic potential of Alox15 inhibitors.

Caption: Alox15-mediated ferroptosis pathway in a neuron.

Experimental Protocols for Studying this compound in Neurodegenerative Disease Models

While specific protocols for this compound in neurodegeneration models are not yet widely published, its mechanism of action is analogous to other well-characterized Alox15 inhibitors like ML351 and baicalein.[3][5] The following protocols are adapted from studies using these inhibitors and can be readily modified for this compound.

In Vitro Model: Induction of Ferroptosis in Neuronal Cells

This protocol describes how to induce ferroptosis in a neuronal cell line (e.g., HT22 or SH-SY5Y) and assess the protective effects of this compound.

Materials:

-

Neuronal cell line (e.g., HT22 mouse hippocampal cells)

-

Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)

-

This compound

-

Ferroptosis inducer (e.g., erastin or RSL3)

-

Reagents for cell viability assay (e.g., MTT or CellTiter-Glo)

-

Reagents for lipid peroxidation assay (e.g., C11-BODIPY 581/591)

-

Reagents for western blotting (antibodies against Alox15, GPX4, and a loading control)

Procedure:

-

Cell Culture: Plate neuronal cells in appropriate culture vessels and allow them to adhere overnight.

-

Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) for 1-2 hours prior to inducing ferroptosis. Include a vehicle control (e.g., DMSO).

-

Induction of Ferroptosis: Add a known ferroptosis inducer (e.g., 10 µM erastin or 1 µM RSL3) to the culture medium.

-

Incubation: Incubate the cells for a predetermined time (e.g., 12-24 hours).

-

Assessment of Cell Viability: Measure cell viability using a standard assay like MTT according to the manufacturer's instructions.

-

Measurement of Lipid Peroxidation: Stain cells with C11-BODIPY 581/591 and analyze by flow cytometry or fluorescence microscopy to quantify lipid reactive oxygen species (ROS).

-

Western Blot Analysis: Lyse the cells and perform western blotting to determine the protein levels of Alox15 and the key ferroptosis regulator, GPX4.

Caption: General experimental workflow for in vitro studies.

In Vivo Model: Mouse Model of Ischemic Stroke

This protocol provides a framework for evaluating the neuroprotective effects of this compound in a mouse model of transient middle cerebral artery occlusion (tMCAO), a common model for stroke research.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound formulated for in vivo administration (e.g., in DMSO and saline)

-

Anesthesia (e.g., isoflurane)

-

Surgical equipment for MCAO

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

-

Homogenization buffer and ELISA kits for Alox15 and its metabolites (e.g., 12-HETE, 15-HETE)

Procedure:

-

Animal Preparation: Acclimatize mice to the experimental conditions.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10-50 mg/kg) at a specific time point relative to the ischemic insult (e.g., 30 minutes before or immediately after reperfusion).

-

Induction of Ischemia: Perform tMCAO surgery by occluding the middle cerebral artery with a filament for a defined period (e.g., 60 minutes).

-

Reperfusion: Remove the filament to allow for reperfusion.

-

Neurological Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: Euthanize the mice, and section the brains. Stain the brain slices with TTC to visualize the infarct area and calculate the infarct volume.

-

Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure the levels of Alox15 protein and its metabolites (12-HETE, 15-HETE) using ELISA or LC-MS/MS.

Conclusion

This compound represents a valuable pharmacological tool for elucidating the role of Alox15-mediated ferroptosis in the pathogenesis of neurodegenerative diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments aimed at exploring the therapeutic potential of targeting Alox15 in conditions such as stroke, Alzheimer's disease, and other neurodegenerative disorders. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial in advancing its potential as a lead compound for drug development.

References

- 1. Metabolismo | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition of 12/15-LOX hyperactivation mitigates cognitive decline in a chronic cerebral hypoperfusion mouse model and in H2O2-induced HT22 cells: therapeutic effects of brozopine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Alox15-IN-2: A Technical Guide on its Role and Potential Impact on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonate 15-lipoxygenase (ALOX15) is a lipid-metabolizing enzyme implicated in a dual, context-dependent role in cancer progression, acting as both a tumor suppressor and promoter. This complexity makes ALOX15 an intriguing target for therapeutic intervention. Alox15-IN-2 has emerged as a potent, allosteric inhibitor of ALOX15. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential impact on cancer cell proliferation based on the known functions of ALOX15 and findings with other ALOX15 inhibitors. Detailed experimental protocols for evaluating the effects of this compound and diagrams of relevant signaling pathways are included to facilitate further research in this area.

Introduction to ALOX15 in Cancer

Arachidonate 15-lipoxygenase (ALOX15), also known as 15-lipoxygenase-1 (15-LOX-1), is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid.[1] This enzymatic activity leads to the production of bioactive lipid mediators, including 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-hydroxyeicosatetraenoic acid (15-HETE).[2]

The role of ALOX15 in cancer is multifaceted. In some cancers, such as colorectal, prostate, and lung cancer, ALOX15 expression is downregulated, and its restoration can inhibit tumor growth by promoting apoptosis and cell cycle arrest.[3][4] Conversely, in other contexts, ALOX15 and its metabolic products have been shown to promote angiogenesis and tumor progression.[5] This dual functionality underscores the importance of studying the specific roles of ALOX15 in different cancer types.

ALOX15 has also been identified as a key player in ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[6] By generating these lipid peroxides, ALOX15 can promote ferroptosis, a process that can be harnessed for cancer therapy.

This compound: A Potent Allosteric Inhibitor of ALOX15

This compound is a potent and selective inhibitor of ALOX15. It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity.[7]

Quantitative Data

The inhibitory activity of this compound against rabbit and human ALOX15 orthologs has been quantified, with the following half-maximal inhibitory concentrations (IC50):

| Enzyme | Substrate | IC50 (µM) |

| Rabbit ALOX15 | Linoleic Acid (LA) | 1.55[8][9][10][11] |

| Human ALOX15 | Linoleic Acid (LA) | 1.55[8][9][10][11] |

| Rabbit ALOX15 | Arachidonic Acid (AA) | 2.79[8][9][10][11] |

| Human ALOX15 | Arachidonic Acid (AA) | 2.79[8][9][10][11] |

Potential Impact of this compound on Cancer Cell Proliferation

While direct studies on the effect of this compound on cancer cell proliferation are limited, the known functions of ALOX15 allow for informed hypotheses. Inhibition of ALOX15 by this compound could have dichotomous effects depending on the specific cancer and its reliance on ALOX15-mediated pathways.

-

Inhibition of Pro--tumorigenic Signaling: In cancers where ALOX15 promotes proliferation, this compound would be expected to have an anti-proliferative effect. ALOX15 has been shown to activate pro-survival signaling pathways such as NF-κB and STAT3.[3][12] By inhibiting ALOX15, this compound could downregulate these pathways, leading to decreased cancer cell growth and survival.

-

Modulation of Ferroptosis: Given the role of ALOX15 in promoting ferroptosis, this compound could potentially inhibit this form of cell death. This could be detrimental in therapeutic strategies aiming to induce ferroptosis in cancer cells. However, in contexts where ferroptosis contributes to unwanted cell death, this compound could be protective.

-

Impact on the Tumor Microenvironment: ALOX15 and its products can influence the tumor microenvironment, including immune cell function and angiogenesis. Inhibition by this compound could therefore alter the tumor landscape, with consequences for tumor growth and metastasis.

Further experimental validation is crucial to elucidate the precise effects of this compound on different cancer cell types.

Signaling Pathways

The following diagram illustrates the potential downstream signaling pathways affected by the inhibition of ALOX15.

References

- 1. Frontiers | Arachidonate 15-lipoxygenase-mediated production of Resolvin D5n-3 DPA abrogates pancreatic stellate cell-induced cancer cell invasion [frontiersin.org]

- 2. Lipoxygenases at the Intersection of Infection and Carcinogenesis [mdpi.com]

- 3. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. kumc.edu [kumc.edu]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Alox15-IN-2: A Technical Guide to a Chemical Probe for ALOX15 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonate 15-lipoxygenase (ALOX15), a key enzyme in the metabolism of polyunsaturated fatty acids, has been implicated in a variety of physiological and pathological processes, including inflammation, ferroptosis, and cancer. The development of selective chemical probes is crucial for elucidating the precise roles of ALOX15 in these complex biological systems. Alox15-IN-2 has emerged as a potent inhibitor of ALOX15, offering a valuable tool for researchers to investigate the functional consequences of ALOX15 inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols, and its application in studying ALOX15-mediated signaling pathways.

Biochemical Profile of this compound

This compound is a small molecule inhibitor that targets the enzymatic activity of ALOX15. Quantitative data on its inhibitory potency are summarized in the table below.

| Target Enzyme | Substrate | IC50 (µM) | Source |

| Rabbit ALOX15 | Linoleic Acid | 1.55 | [Vendor Data] |

| Human ALOX15 | Linoleic Acid | Not Specified | [Vendor Data] |

| Rabbit ALOX15 | Arachidonic Acid | 2.79 | [Vendor Data] |

| Human ALOX15 | Arachidonic Acid | Not Specified | [Vendor Data] |

Table 1: Inhibitory Potency of this compound

Note: Detailed selectivity data against other human ALOX isoforms (ALOX5, ALOX12, ALOX15B) are not currently available in the public domain and would require experimental determination.

ALOX15 Signaling Pathways

ALOX15 catalyzes the dioxygenation of polyunsaturated fatty acids, primarily arachidonic acid and linoleic acid, to produce bioactive lipid mediators. These products, such as 15-hydroxyeicosatetraenoic acid (15-HETE), can then modulate various downstream signaling cascades involved in inflammation and ferroptosis. This compound acts by directly inhibiting the catalytic activity of ALOX15, thereby blocking the production of these signaling lipids.

Pharmacokinetics of Alox15-IN-2: A Technical Overview for Researchers

Currently, there is a notable absence of publicly available preclinical data on the pharmacokinetics of Alox15-IN-2. Comprehensive studies detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life, bioavailability, and clearance rates, have not been published in the scientific literature. This technical guide, therefore, aims to provide an in-depth overview of the known signaling pathways involving its target, Arachidonate 15-lipoxygenase (Alox15), to inform researchers on the potential biological consequences of its inhibition.

Alox15 Signaling Pathways: The Target of this compound

Alox15 is a crucial enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that play significant roles in a variety of physiological and pathological processes. Understanding these pathways is essential for predicting the therapeutic effects and potential side effects of Alox15 inhibitors.

The Role of Alox15 in Ferroptosis

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. Alox15 has been identified as a key player in this pathway. The process involves the oxygenation of polyunsaturated fatty acids within cell membranes by Alox15, which generates lipid hydroperoxides. In the presence of iron, these hydroperoxides can initiate a chain reaction of lipid peroxidation, leading to extensive membrane damage and subsequent cell death.

Alox15 in Inflammatory Processes

Alox15 also plays a complex role in inflammation, with activities that can be both pro-inflammatory and anti-inflammatory depending on the context. One of its key functions is the production of specialized pro-resolving mediators (SPMs), such as lipoxins, which are critical for the resolution of inflammation. This involves the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE), a precursor for lipoxin synthesis in conjunction with other enzymes like 5-lipoxygenase (5-LOX).

General Experimental Protocol for Preclinical Pharmacokinetic Studies

While specific protocols for this compound are unavailable, a standard approach for assessing the pharmacokinetics of a novel inhibitor in a preclinical setting, such as in rodents, would follow a general workflow.

A typical study would involve:

-

Formulation Development: Creating a suitable vehicle for the administration of this compound, ensuring its solubility and stability.

-

In Vivo Administration: Dosing laboratory animals (e.g., mice or rats) via relevant routes, such as intravenous (IV) for assessing systemic clearance and volume of distribution, and oral (PO) for determining oral bioavailability.

-

Biological Sampling: Collecting blood and/or tissue samples at predetermined time points post-administration.

-

Sample Preparation: Processing the collected samples to extract this compound from the biological matrix.

-

Bioanalytical Quantification: Utilizing a validated, sensitive, and specific analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to accurately measure the concentration of this compound in the samples.

-

Pharmacokinetic Analysis: Using the concentration-time data to calculate key pharmacokinetic parameters, including half-life, maximum concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), clearance, and volume of distribution.

Future Directions

The development of Alox15 inhibitors like this compound holds therapeutic promise for diseases where Alox15 activity is implicated, such as certain cancers, inflammatory disorders, and conditions associated with ferroptosis. However, a thorough understanding of their pharmacokinetic properties is a critical and currently missing step in their preclinical development. Future research should prioritize conducting these essential in vivo studies to enable the translation of these promising inhibitors into clinical candidates.

The Role of Alox15 Inhibition in Specialized Pro-Resolving Mediator Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process orchestrated by a super-family of lipid-derived signaling molecules known as Specialized Pro-resolving Mediators (SPMs). These molecules, which include lipoxins, resolvins, protectins, and maresins, are critical for returning inflamed tissues to homeostasis and preventing the development of chronic inflammatory diseases. A key enzyme implicated in the biosynthesis of many of these SPMs is Arachidonate 15-Lipoxygenase (ALOX15). The targeted inhibition of ALOX15, therefore, presents a promising therapeutic strategy for modulating inflammatory responses. This technical guide provides an in-depth exploration of the role of ALOX15 in SPM biosynthesis, with a focus on the implications of its inhibition. While specific quantitative data on the direct impact of a singular inhibitor like "Alox15-IN-2" on the entire spectrum of SPM biosynthesis is not extensively available in the public domain, this guide will focus on the established pathways and the effects of well-characterized ALOX15 inhibitors.

ALOX15 and the Biosynthesis of Specialized Pro-Resolving Mediators

ALOX15 is a non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[1] Its primary substrates include arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), the precursors to the major families of SPMs.[1][2] The expression of ALOX15 is prominent in immune cells such as eosinophils, reticulocytes, and macrophages, particularly those with an M2 or pro-resolving phenotype.[1][3]

Lipoxin Biosynthesis

Lipoxins are generated from arachidonic acid through the sequential action of lipoxygenases. One major pathway involves the conversion of AA to 15S-hydroperoxyeicosatetraenoic acid (15S-HpETE) by ALOX15.[4] This intermediate is then further metabolized by 5-lipoxygenase (ALOX5) in adjacent leukocytes, such as neutrophils, in a process known as transcellular biosynthesis, to generate Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4).[4]

Figure 1: Lipoxin Biosynthesis Pathway.

Resolvin, Protectin, and Maresin Biosynthesis

The biosynthesis of D-series resolvins, protectins, and maresins originates from docosahexaenoic acid (DHA). ALOX15 plays a crucial role in the initial oxygenation of DHA to 17S-hydroperoxy-DHA (17S-HpDHA), a key precursor for D-series resolvins and protectins.[2][5] Subsequent enzymatic steps involving ALOX5, ALOX12, and epoxide hydrolases lead to the formation of the various SPM species.[6][7][8]

Figure 2: SPM Biosynthesis from DHA.

Quantitative Data on ALOX15 Activity and Inhibition

While specific data for "this compound" is scarce, the following tables summarize known kinetic parameters for human ALOX enzymes involved in SPM biosynthesis and the inhibitory effects of other well-studied ALOX15 inhibitors on related inflammatory processes.

Table 1: Kinetic Parameters of Human Lipoxygenases in SPM Biosynthesis

| Enzyme | Substrate | Product | kcat/KM (s⁻¹µM⁻¹) | Reference |

| h15-LOX-1 | 14S-HpDHA | 13S,14S-epoxy-DHA | 0.11 ± 0.006 | [9] |

| h12-LOX | 14S-HpDHA | 13S,14S-epoxy-DHA | 0.0024 ± 0.0002 | [9] |

Table 2: Effects of ALOX15 Inhibitors on Inflammatory Responses

| Inhibitor | Cell Type/Model | Effect | Concentration | Reference |

| PD146176 | Human Lung Macrophages | Reduced release of LPS and Th2 cytokine-induced chemokines. | 10 µM | [10] |

| ML351 | Human Lung Macrophages | Reduced release of LPS and Th2 cytokine-induced chemokines. | 10 µM | [10] |

Note: The lack of specific IC50 values for the inhibition of individual SPM biosynthesis pathways by these inhibitors highlights a significant area for future research.

Experimental Protocols

General Experimental Workflow for Studying ALOX15 Inhibition